molecular formula C24H48O6 B083921 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate CAS No. 12694-22-3

3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate

Cat. No. B083921
CAS RN: 12694-22-3
M. Wt: 432.6 g/mol
InChI Key: LRZBIPQJHILPJI-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate” is a chemical compound with the molecular formula C21H42O4 . It is also known as “®-2,3-dihydroxypropyl stearate” and is a type of glyceride .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate” consists of 21 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 358.5558 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Nanocomposites Development : This compound is used in the creation of nanocomposites. For example, Pak et al. (2013) explored its use in poly-3-hydroxybutyrate/poly(butyleneadipate-co-terephthalate)/layered double hydroxide nanocomposites, enhancing mechanical properties like elongation at break (Pak et al., 2013).

  • Cosmetic Applications : In cosmetics, hydroxy fatty acid esters, including hydroxy stearates, are synthesized for potential use in products ranging from lubricants to cosmetics, as researched by Ghosh and Bhattacharyya (1998) (Ghosh & Bhattacharyya, 1998).

  • Biodegradable Material Development : Chen and Wu (2005) discussed the use of similar compounds in the development of biodegradable and biocompatible materials for medical devices and tissue engineering (Chen & Wu, 2005).

  • Thermal Properties Enhancement : Yang et al. (2018) investigated its role in enhancing the thermal properties of polypropylene/cellulose fibers composites (Yang et al., 2018).

  • Pharmaceutical Industry : Its derivatives are utilized in pharmaceutical applications. Oh et al. (2015) studied the influence of hydroxypropyl methylcellulose on drug release in pharmaceutical formulations, which is relevant to the broader use of hydroxy stearates in drug delivery systems (Oh, Heng, & Chan, 2015).

  • Food Contact Materials : The safety of related compounds like poly(12-hydroxystearic acid) stearate in food contact materials was assessed by the EFSA Panel (2010), which is pertinent to its potential applications in packaging and storage (Flavourings, 2010).

  • Lubricants and Emollients : Holz et al. (2018) reported the enzymatic production of cetostearyl stearate, a substance used as an emollient in the cosmetic and hygiene industry, indicating the broader use of hydroxy stearates in personal care products (Holz et al., 2018).

properties

IUPAC Name

[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)30-21-23(27)20-29-19-22(26)18-25/h22-23,25-27H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUKZBGYNMHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10984645
Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate
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Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate

CAS RN

66168-54-5, 12694-22-3, 79777-30-3
Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diglyceryl stearate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl stearate
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Record name 3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl octadecanoate
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Record name 3-(2,3-dihydroxypropoxy)-2-hydroxypropyl stearate
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Record name Stearic acid, monoester with oxybis(propanediol)
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Record name Octadecanoic acid, monoester with decaglycerol
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Record name POLYGLYCERYL-2 STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Kawaguchi, M Yamamoto, T Nakamura… - Langmuir, 2001 - ACS Publications
Polyglycerol esters of fatty acids are the commonly used emulsifiers in food and cosmetic applications. 1, 2 They have been used for a long time to control properties of aqueous …
Number of citations: 22 pubs.acs.org

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